1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride
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Overview
Description
1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride is a chemical compound that features a thiophene ring substituted with an aminoethyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine to form the intermediate 2-(2-aminoethyl)thiophene. This intermediate is then reacted with isocyanate to form the urea derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-3-(phenyl)urea hydrochloride
- 1-(2-Aminoethyl)-3-(pyridin-2-yl)urea hydrochloride
- 1-(2-Aminoethyl)-3-(furan-2-yl)urea hydrochloride
Comparison: 1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, pyridinyl, or furanyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-thiophen-2-ylurea;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c8-3-4-9-7(11)10-6-2-1-5-12-6;/h1-2,5H,3-4,8H2,(H2,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJRNPQQLRXMPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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